T-Butylaminopropyltrimethoxysilane

Description

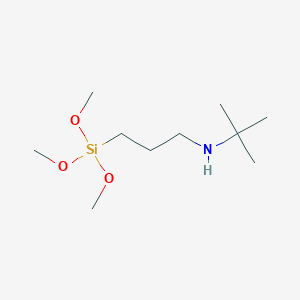

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NO3Si/c1-10(2,3)11-8-7-9-15(12-4,13-5)14-6/h11H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXULZQKARBZMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597207 | |

| Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174219-86-4 | |

| Record name | N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to T-Butylaminopropyltrimethoxysilane (CAS No. 174219-86-4)

Foreword: The Strategic Role of the T-Butyl Group in Silane Coupling Agents

In the realm of materials science, the interface between organic polymers and inorganic substrates is often the Achilles' heel of composite materials. Silane coupling agents are the indispensable molecular bridges that fortify this interface. Among these, aminofunctional silanes are particularly versatile due to the reactivity of the amino group with a wide range of polymer matrices. This guide focuses on a specific, yet highly strategic, member of this family: T-Butylaminopropyltrimethoxysilane. The presence of the sterically hindering tertiary-butyl (t-butyl) group on the nitrogen atom is not a trivial substitution. It imparts unique characteristics that influence reaction kinetics, stability, and ultimately, the performance of the final composite material. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, from its fundamental properties to its practical application, grounded in scientific principles and field-proven insights.

Physicochemical Properties and Molecular Structure

T-Butylaminopropyltrimethoxysilane is a bifunctional organosilane characterized by a secondary amine and a hydrolyzable trimethoxysilyl group.

Molecular Structure:

Caption: Molecular structure of T-Butylaminopropyltrimethoxysilane.

Table 1: Physicochemical Properties of T-Butylaminopropyltrimethoxysilane

| Property | Value | Source |

| CAS Number | 174219-86-4 | [1] |

| Molecular Formula | C₁₀H₂₅NO₃Si | [1] |

| Molecular Weight | 235.40 g/mol | [1] |

| Appearance | Transparent liquid | [2] |

| Boiling Point | 98-99 °C at 3 mmHg | [2] |

| Density | 0.924 g/cm³ | [2] |

| IUPAC Name | 2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine | [1] |

Synthesis Routes

The synthesis of T-Butylaminopropyltrimethoxysilane can be approached through two primary routes, each with its own set of considerations.

Nucleophilic Substitution of Halopropylsilanes

This method involves the reaction of t-butylamine with a 3-halopropyltrimethoxysilane, typically 3-chloropropyltrimethoxysilane. This is an SN2 reaction where the amine acts as the nucleophile.

A general procedure, adapted from a similar synthesis for the n-butyl analog, would involve reacting t-butylamine with chloropropyltrimethoxysilane.[3] The reaction is typically carried out at an elevated temperature (e.g., 80-90 °C) for several hours.[3] An excess of t-butylamine is often used to drive the reaction to completion and to act as a scavenger for the hydrogen halide byproduct, forming the amine hydrohalide salt.

Caption: Synthesis via Nucleophilic Substitution.

Hydrosilylation of N-allyl-tert-butylamine

An alternative and often more atom-economical approach is the hydrosilylation of N-allyl-tert-butylamine with trimethoxysilane. This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the allyl group. The reaction is typically catalyzed by a transition metal complex, most commonly a platinum-based catalyst like Karstedt's catalyst or Speier's catalyst.[4][5]

This method generally offers high selectivity for the anti-Markovnikov product, yielding the desired gamma-substituted propylsilane.[5] Reaction conditions are typically mild, but require an inert atmosphere to prevent catalyst deactivation.

Caption: Synthesis via Hydrosilylation.

Mechanism of Action as a Coupling Agent

The efficacy of T-Butylaminopropyltrimethoxysilane as a coupling agent stems from its bifunctional nature, enabling it to form stable covalent bonds with both inorganic and organic materials. The process can be conceptually divided into three stages: hydrolysis, condensation, and interfacial reaction.

-

Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) attached to the silicon atom undergo hydrolysis to form silanol groups (-OH) and methanol as a byproduct. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Aminosilanes can self-catalyze this reaction due to the basicity of the amino group.

-

Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (either from other silane molecules or on the surface of an inorganic substrate) to form stable siloxane bonds (Si-O-Si). This condensation can lead to the formation of oligomeric siloxanes in solution before deposition on a surface.

-

Interfacial Reaction: The t-butylamino group is available to react or physically interact with the organic polymer matrix. This can occur through various mechanisms, including covalent bond formation (e.g., with epoxy or isocyanate resins), hydrogen bonding, or simple physical entanglement, thereby creating a strong and durable link between the inorganic and organic phases.[6]

Caption: Mechanism of action of T-Butylaminopropyltrimethoxysilane.

The Influence of the T-Butyl Group

The sterically bulky t-butyl group has a significant impact on the behavior of this coupling agent compared to its linear n-butyl or unsubstituted aminopropyl counterparts.

-

Moderated Reactivity: The steric hindrance around the nitrogen atom can moderate the reactivity of the amine. This can be advantageous in systems where a delayed or controlled reaction with the polymer matrix is desired, potentially leading to a longer pot life of formulations.

-

Hydrolytic Stability: The steric bulk may also influence the rate of hydrolysis and condensation of the silane. While the amino group generally catalyzes hydrolysis, the steric hindrance could potentially slow down intermolecular condensation, leading to a different structure of the siloxane layer at the interface.[7]

-

Improved Compatibility: In certain non-polar polymer systems, the hydrophobic nature of the t-butyl group may enhance compatibility and dispersion of the treated fillers.

Applications

The primary application of T-Butylaminopropyltrimethoxysilane is as an adhesion promoter and surface modifier in a variety of composite materials.

-

Adhesives and Sealants: It is used to improve the adhesion of silicone, polyurethane, and epoxy adhesives and sealants to inorganic substrates like glass, aluminum, and steel.[8] The improved adhesion enhances the durability and environmental resistance of the bond.

-

Reinforced Composites: In fiberglass and mineral-filled composites, it is used to treat the surface of the reinforcing fibers or fillers.[9] This treatment improves the stress transfer from the polymer matrix to the reinforcement, leading to enhanced mechanical properties such as flexural strength and impact resistance.

-

Coatings and Primers: As a component in primers or added directly to coating formulations, it enhances the adhesion of paints and coatings to metal and mineral surfaces, thereby improving corrosion resistance and longevity.

Experimental Protocols

The following protocols are provided as a starting point for researchers and should be optimized for specific substrates and polymer systems.

Protocol for Surface Treatment of Glass Slides

This protocol describes a method for depositing a layer of T-Butylaminopropyltrimethoxysilane onto glass microscope slides to create an amine-functionalized surface.

-

Cleaning of Substrates:

-

Immerse glass slides in a 2% solution of a laboratory detergent (e.g., Hellmanex) and sonicate for 30 minutes.

-

Rinse thoroughly with deionized water (10-15 times).

-

Rinse with methanol.

-

Dry the slides in an oven at 110 °C for 15-20 minutes.

-

-

Preparation of Silane Solution:

-

Prepare a 2% (v/v) solution of T-Butylaminopropyltrimethoxysilane in acetone. For example, add 2 mL of the silane to 98 mL of acetone.

-

Stir the solution for 5 minutes to allow for initial hydrolysis.

-

-

Silanization:

-

Immerse the cleaned and dried glass slides in the silane solution for 2 minutes.

-

Remove the slides and rinse briefly with acetone to remove excess silane.

-

Cure the slides in an oven at 110 °C for 10-15 minutes.

-

-

Final Rinsing and Storage:

-

Rinse the cured slides with deionized water to remove any physisorbed silane.

-

Dry the slides with a stream of nitrogen or in a desiccator.

-

Store the functionalized slides in a desiccator until use.

-

Protocol for Incorporation into a Two-Part Epoxy Adhesive

This protocol outlines the use of T-Butylaminopropyltrimethoxysilane as an additive to improve the adhesion of an epoxy adhesive to an aluminum substrate.

-

Substrate Preparation:

-

Degrease aluminum coupons (e.g., according to ASTM D1002) by wiping with acetone or isopropanol.[10]

-

Lightly abrade the bonding surface with fine-grit sandpaper and then degrease again.

-

-

Adhesive Formulation:

-

To the epoxy resin component (Part A) of a two-part epoxy system, add 1% by weight of T-Butylaminopropyltrimethoxysilane.

-

Thoroughly mix the silane into the resin until a homogeneous mixture is obtained.

-

-

Adhesive Application and Curing:

-

Mix the modified Part A with the hardener (Part B) according to the manufacturer's recommended ratio.

-

Apply the mixed adhesive to the prepared aluminum substrates to form a lap shear joint with a defined overlap area (e.g., 12.5 mm x 25 mm).[10]

-

Cure the bonded assemblies according to the adhesive manufacturer's specifications (e.g., 24 hours at room temperature followed by a post-cure at 80 °C for 2 hours).

-

-

Performance Evaluation:

-

Measure the lap shear strength of the cured specimens using a universal testing machine according to ASTM D1002.[10]

-

Compare the results to a control group prepared without the silane coupling agent.

-

Characterization

Fourier-Transform Infrared Spectroscopy (FT-IR)

An FT-IR spectrum of T-Butylaminopropyltrimethoxysilane would be expected to show the following characteristic absorption bands:

-

N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹.

-

C-H Stretch: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

-

Si-O-C Stretch: Strong, broad bands in the 1000-1100 cm⁻¹ region, characteristic of the Si-O-C linkages of the methoxy groups.

-

C-N Stretch: A medium band in the 1100-1200 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the t-butyl protons (a singlet around 1.0-1.2 ppm), the methoxy protons (a singlet around 3.5-3.6 ppm), and the three methylene groups of the propyl chain (multiplets between 0.6 and 2.7 ppm). The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show distinct signals for the methyl carbons of the t-butyl group, the t-butyl quaternary carbon, the three methylene carbons of the propyl chain, and the methoxy carbons.

-

²⁹Si NMR: The silicon-29 NMR spectrum would show a characteristic signal for the T-type silicon atom (a silicon atom with one bond to carbon and three to oxygen). The chemical shift would be in the range of -40 to -70 ppm, depending on the degree of hydrolysis and condensation.[11]

Safety and Handling

T-Butylaminopropyltrimethoxysilane should be handled with appropriate safety precautions in a well-ventilated area.

-

Hazards: It is expected to be a skin and eye irritant.[6] Inhalation of vapors may cause respiratory irritation.[6] Contact with moisture will lead to the formation of methanol, which is toxic.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. If handling large quantities or in a poorly ventilated area, a respirator with an appropriate cartridge for organic vapors and amines should be used.

-

Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as acids and oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

T-Butylaminopropyltrimethoxysilane is a valuable tool for materials scientists seeking to enhance the performance and durability of composite materials. The strategic inclusion of the t-butyl group provides a unique set of properties that can be leveraged to control reactivity and improve compatibility in various polymer systems. A thorough understanding of its synthesis, mechanism of action, and proper application is key to unlocking its full potential in the development of advanced materials.

References

Sources

- 1. T-Butylaminopropyltrimethoxysilane | C10H25NO3Si | CID 18994466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN107778325B - The preparation method of N-[3-(trimethoxysilyl) propyl] n-butylamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. n-BUTYLAMINOPROPYLTRIMETHOXYSILANE | [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Method for surface treatment of glass fiber with silane coupling agent_Shanghai Rich Chemical New Material Co., Ltd [richsilicone.com]

- 10. designworldonline.com [designworldonline.com]

- 11. researchgate.net [researchgate.net]

The Dual Nature of Activation: A Technical Guide to the Hydrolysis and Condensation of T-Butylaminopropyltrimethoxysilane

Introduction: The Versatility of Aminosilanes in Advanced Applications

T-Butylaminopropyltrimethoxysilane (T-BAPS) is a bifunctional organosilane molecule poised at the intersection of organic and inorganic chemistry. Its unique structure, featuring a bulky t-butylamino group and three hydrolyzable methoxy groups, offers a versatile platform for surface modification and the synthesis of bespoke polymeric materials. For researchers, scientists, and drug development professionals, understanding the fundamental mechanisms of its hydrolysis and condensation is paramount to harnessing its full potential in applications ranging from drug delivery systems to the surface functionalization of biomedical devices.[1][2]

This technical guide provides an in-depth exploration of the core chemical transformations of T-BAPS. Moving beyond a simple recitation of facts, we will delve into the causality behind its reactivity, offering field-proven insights into how its distinct structural motifs—the sterically demanding t-butyl group and the catalytically active amino moiety—govern its behavior in aqueous and organic environments.

The Core Mechanism: A Tale of Two Reactions

The transformation of T-Butylaminopropyltrimethoxysilane from a monomeric species to a crosslinked polysiloxane network is a two-stage process: hydrolysis followed by condensation.[3]

Part 1: The Hydrolysis Cascade - Activating the Silane

The journey begins with the hydrolysis of the methoxysilane groups. In this step, the Si-OCH₃ bonds are sequentially replaced by Si-OH (silanol) bonds, with the release of methanol as a byproduct. This reaction is a nucleophilic substitution at the silicon atom and can be catalyzed by both acids and bases.[4]

Acid-Catalyzed Hydrolysis:

Under acidic conditions, a methoxy group is protonated, enhancing its leaving group potential as methanol. Subsequently, a water molecule attacks the electron-deficient silicon center. The rate of this reaction is influenced by the pH of the solution, with faster hydrolysis generally observed at lower pH values.[3]

Base-Catalyzed Hydrolysis:

In basic media, a hydroxide ion directly attacks the silicon atom, displacing a methoxy group. The rate is proportional to the concentration of both the silane and the hydroxide ions.[4]

The Self-Catalytic Nature of Aminosilanes:

A key feature of aminosilanes like T-BAPS is their ability to self-catalyze hydrolysis. The amino group in the propyl chain can act as an internal base, promoting the reaction even under neutral pH conditions.[4] This intramolecular catalysis significantly accelerates the hydrolysis of aminosilanes compared to their non-amino functionalized counterparts.

The hydrolysis of T-BAPS proceeds in a stepwise manner, forming partially hydrolyzed intermediates (T-Butylaminopropyl(dihydroxy)methoxysilane and T-Butylaminopropyl(hydroxy)dimethoxysilane) before reaching the fully hydrolyzed T-Butylaminopropylsilanetriol.

Visualizing the Pathway: From Monomer to Network

To conceptualize the transformation of T-Butylaminopropyltrimethoxysilane, the following workflow illustrates the key stages of hydrolysis and subsequent condensation.

Caption: A step-by-step workflow for the kinetic analysis of T-BAPS hydrolysis using ¹H NMR spectroscopy.

Applications in Drug Development: A Forward Look

While specific, documented applications of T-Butylaminopropyltrimethoxysilane in drug development are not yet widespread in the literature, its chemical properties suggest significant potential in several key areas:

-

Surface Functionalization of Biomedical Devices: T-BAPS can be used to modify the surfaces of implants and other medical devices to improve biocompatibility, promote cell adhesion, or create a platform for the covalent attachment of therapeutic agents. [1][5]* Controlled Release Formulations: The hydrolysis and condensation of T-BAPS can be controlled to form a porous silica matrix. This matrix can encapsulate drug molecules, and the rate of drug release can be tuned by controlling the pore size and surface chemistry of the matrix. [6][7][]* Drug-Eluting Coatings: As a coupling agent, T-BAPS can be used to adhere drug-loaded polymer coatings to the surfaces of medical devices, such as stents, providing a localized and sustained release of therapeutic agents. [9]* Synthesis of Nanoparticles for Drug Delivery: The sol-gel process, driven by the hydrolysis and condensation of silanes like T-BAPS, can be employed to synthesize silica nanoparticles. These nanoparticles can be loaded with drugs and their surfaces functionalized for targeted delivery to specific cells or tissues. [10][11][12] The unique combination of a catalytically active amino group and a sterically influential t-butyl group makes T-Butylaminopropyltrimethoxysilane a compelling candidate for the development of next-generation drug delivery systems and advanced biomedical materials. Further research into its specific reaction kinetics and interactions with biological systems will undoubtedly unlock new and innovative applications.

References

-

Gelest, Inc. n-BUTYLAMINOPROPYLTRIMETHOXYSILANE. Available from: [Link]

-

Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. (2025-08-09). ResearchGate. Available from: [Link]

-

The tert-butyl group in chemistry and biology. (2025-08-06). ResearchGate. Available from: [Link]

-

Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery. (n.d.). PMC. Available from: [Link]

-

Silanetriols as Powerful Starting Materials for Selective Condensation to Bulky POSS Cages. (2014-12-03). ACS Publications. Available from: [Link]

-

Silanetriols as Powerful Starting Materials for Selective Condensation to Bulky POSS Cages. (2025-09-01). ResearchGate. Available from: [Link]

-

Gelest, Inc. n-BUTYLAMINOPROPYLTRIMETHOXYSILANE. Available from: [Link]

-

Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2025-08-07). ResearchGate. Available from: [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC. Available from: [Link]

-

Surface functionalization strategies for efficient and targeted drug delivery. (n.d.). ResearchGate. Available from: [Link]

-

Surface Functionalization of Activated Carbon: Coupling of 3-(Aminopropyl)trimethoxysilane and (3-Glycidyloxypropyl)trimethoxysilane. (n.d.). MDPI. Available from: [Link]

-

Surface-functionalized nanoparticles for controlled drug delivery. (2005). PubMed. Available from: [Link]

-

Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (n.d.). Semantic Scholar. Available from: [Link]

-

Silane coupling agents. (n.d.). Shin-Etsu Silicone. Available from: [Link]

-

Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). PubMed. Available from: [Link]

-

Functionalization of Halloysite Nanotubes for Environmental and Drug Delivery Applications. (n.d.). University of Groningen research portal. Available from: [Link]

-

Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. (2025-08-09). ResearchGate. Available from: [Link]

-

Steric effect of t-butyl group on SN1 on a cyclohexane ring. (2020-07-20). Chemistry Stack Exchange. Available from: [Link]

-

The effect of five silane coupling agents on the bond strength of a luting cement to a silica-coated titanium. (n.d.). PubMed. Available from: [Link]

-

Controlled Release Formulation. (n.d.). Ascendia Pharmaceutical Solutions. Available from: [Link]

-

Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate. Available from: [Link]

-

Controlled release drug formulation in pharmaceuticals. (2024-08-29). LinkedIn. Available from: [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2024-01-16). ChemRxiv. Available from: [Link]

-

Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. (n.d.). ResearchGate. Available from: [Link]

-

Advancements in Controlled-Release Formulations: A Pharmaceutic Revolution. (2023-09-18). LinkedIn. Available from: [Link]

Sources

- 1. t-Butylaminopropyltrimethoxysilane [myskinrecipes.com]

- 2. Shin-Etsu Silicone : Silane coupling agents [shinetsusilicone-global.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. n-BUTYLAMINOPROPYLTRIMETHOXYSILANE | [gelest.com]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. Controlled release drug formulation in pharmaceuticals [wisdomlib.org]

- 9. The effect of five silane coupling agents on the bond strength of a luting cement to a silica-coated titanium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of N-(tert-butyl)-3-(trimethoxysilyl)propan-1-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of N-(tert-butyl)-3-(trimethoxysilyl)propan-1-amine, also known as T-Butylaminopropyltrimethoxysilane. This versatile organosilane compound serves as a critical coupling agent and surface modifier in advanced materials science, particularly in applications requiring robust adhesion and tailored surface properties. This document details the prevalent synthetic route via nucleophilic substitution, outlines a rigorous, multi-step purification protocol, and discusses analytical methods for product characterization. The guide is intended for researchers and process chemists, offering field-proven insights into the causality behind experimental choices to ensure high yield and purity.

Introduction and Significance

N-(tert-butyl)-3-(trimethoxysilyl)propan-1-amine is a bifunctional organosilane featuring a sterically hindered secondary amine and a hydrolyzable trimethoxysilyl group. This unique structure allows it to form covalent bonds with both organic polymers and inorganic substrates, making it an invaluable adhesion promoter, surface primer, and crosslinking agent. Its applications span from semiconductor manufacturing to resin modification and the formulation of high-performance coatings and adhesives.[1][2][3] The bulky tert-butyl group provides specific steric and electronic effects, influencing reactivity and the properties of the final material.

The synthesis of high-purity T-Butylaminopropyltrimethoxysilane is paramount for its effective application, as impurities can compromise performance and lead to unpredictable material properties. This guide elucidates a reliable and scalable methodology for its preparation and subsequent purification.

Synthesis Methodology: Nucleophilic Substitution

The most common and industrially viable method for synthesizing T-Butylaminopropyltrimethoxysilane is the reaction between 3-Chloropropyltrimethoxysilane and tert-butylamine.[4] This reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Principle and Mechanism

In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to chlorine in 3-Chloropropyltrimethoxysilane. The chlorine atom, a good leaving group, is displaced, forming a new carbon-nitrogen bond. A key aspect of this process is the simultaneous generation of a hydrochloride salt as a byproduct. To drive the reaction to completion and neutralize the generated hydrochloric acid, an excess of the amine reactant is employed.

Sources

A Guide to T-Butylaminopropyltrimethoxysilane: Properties, Reactions, and Applications

This technical guide serves as a comprehensive resource for researchers, chemists, and materials scientists working with T-Butylaminopropyltrimethoxysilane (CAS No: 3068-78-8). We will explore the fundamental characteristics of this versatile organosilane, delve into its reaction mechanisms, and provide practical, field-proven insights into its application for surface modification and as a coupling agent. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Core Molecular and Physical Characteristics

T-Butylaminopropyltrimethoxysilane is an aminosilane that features a bulky tertiary butyl group on the nitrogen atom and three hydrolyzable methoxy groups attached to the silicon atom. This bifunctional nature is the key to its utility, allowing it to chemically bridge inorganic substrates and organic polymers. A precise understanding of its molecular formula and weight is foundational for all stoichiometric and formulation calculations.

Table 1: Fundamental Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₅NO₃Si | [1][2] |

| Molecular Weight | 235.40 g/mol | [1][3] |

| CAS Number | 3068-78-8 | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~0.924 g/cm³ | [1] |

The spatial arrangement of these atoms dictates the compound's unique reactivity profile, which is explored in the subsequent sections.

Caption: 2D representation of the T-Butylaminopropyltrimethoxysilane structure.

Reactivity and Mechanism of Action

The utility of all alkoxysilanes is predicated on a two-stage reaction mechanism: hydrolysis followed by condensation.[4] The presence of the amino group in aminosilanes introduces a catalytic effect that accelerates these processes.[5][6][7]

Stage 1: Hydrolysis In the presence of water, the methoxy groups (-OCH₃) hydrolyze to form reactive silanol groups (-OH) and methanol as a byproduct. This reaction can proceed stepwise, forming mono-, di-, and tri-silanols. The availability of water is the rate-limiting factor.

Stage 2: Condensation The newly formed silanol groups are highly reactive and will condense with other silanols to form stable siloxane (Si-O-Si) bonds or with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides) to form a covalent Si-O-Substrate bond.

The amine functionality can intramolecularly or intermolecularly catalyze the hydrolysis of the siloxane bond, which explains the uniquely high reactivity of aminosilanes compared to other organosilanes.[6][7]

Caption: The two-stage reaction pathway for aminosilane surface coupling.

Experimental Protocols and Applications

The primary application of T-Butylaminopropyltrimethoxysilane is as a coupling agent and surface modifier.[8][9] It is widely used to improve the adhesion between inorganic fillers and organic polymer matrices, enhance the dispersion of particles in a resin, and functionalize surfaces for subsequent bioconjugation or material fabrication.

Protocol: Surface Modification of Glass or Silica Substrates

This protocol details a robust method for creating a functional aminosilane layer on a glass or silica surface. The inclusion of validation steps is critical for ensuring a successful and reproducible outcome.

Materials:

-

T-Butylaminopropyltrimethoxysilane

-

Anhydrous Toluene (or other suitable dry, aprotic solvent)

-

Isopropanol

-

Deionized Water

-

Nitrogen Gas

-

Glass or silica substrates

-

Piranha solution (7:3 mixture of H₂SO₄:H₂O₂) - EXTREME CAUTION

-

Contact Angle Goniometer (for validation)

Methodology:

-

Substrate Cleaning & Hydroxylation (Self-Validation Step 1):

-

Thoroughly clean substrates by sonicating in isopropanol and deionized water.

-

Immerse the cleaned substrates in piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl (-OH) groups. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).

-

Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Validation: Measure the water contact angle. A highly hydrophilic surface (contact angle < 10°) indicates successful cleaning and hydroxylation.

-

-

Silanization Solution Preparation:

-

Surface Deposition:

-

Immerse the dry, hydroxylated substrates into the silanization solution for 1-2 hours at room temperature. The secondary amine of this specific silane provides good reactivity without requiring high temperatures.

-

Alternatively, for vapor-phase deposition, place substrates in a vacuum desiccator with a small vial of the silane solution and hold under vacuum for 2-4 hours.

-

-

Rinsing and Curing:

-

Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.

-

Cure the substrates in an oven at 110-120°C for 30-60 minutes. This step drives the condensation reaction, promoting the formation of covalent siloxane bonds to the surface and cross-linking between adjacent silane molecules.

-

-

Final Validation (Self-Validation Step 2):

-

After cooling, sonicate briefly in isopropanol to remove any remaining unbound silane.

-

Dry the substrates with nitrogen.

-

Validation: Measure the water contact angle again. A significant increase in contact angle, indicating a more hydrophobic surface, confirms the successful deposition of the aminosilane layer. Further characterization can be performed using XPS or AFM.

-

Caption: A self-validating workflow for consistent surface functionalization.

References

-

Gelest. (n.d.). Understanding the Reactivity and Handling of Amino Silanes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18994466, T-Butylaminopropyltrimethoxysilane. Retrieved from [Link]

-

Silico. (n.d.). High-Quality Amino Silanes for Adhesion & Surface Treatment. Retrieved from [Link]

-

Wang, Y., & McCarthy, T. J. (2007). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 23(15), 8184–8189. Retrieved from [Link]

-

Pugel, D. E., et al. (2009). Kinetics and Computational Studies of an Aminosilane Reaction with a Silsesquioxane Silanol. The Journal of Physical Chemistry A, 113(23), 6531–6540. Retrieved from [Link]

-

Wang, Y., & McCarthy, T. J. (2007). How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 23(15), 8184-8189. Retrieved from [Link]

-

Gelest, Inc. (n.d.). n-BUTYLAMINOPROPYLTRIMETHOXYSILANE. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 5). Surface Modification with N-Butylaminopropyltrimethoxysilane: Enhancing Material Properties. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 174219-86-4 CAS MSDS (T-BUTYLAMINOPROPYLTRIMETHOXYSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. T-Butylaminopropyltrimethoxysilane | C10H25NO3Si | CID 18994466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. n-BUTYLAMINOPROPYLTRIMETHOXYSILANE | [gelest.com]

- 9. nbinno.com [nbinno.com]

Solubility of T-Butylaminopropyltrimethoxysilane in organic solvents

An In-Depth Technical Guide to the Solubility of T-Butylaminopropyltrimethoxysilane in Organic Solvents

Abstract

T-Butylaminopropyltrimethoxysilane (TBAPS) is an organofunctional silane coupling agent increasingly utilized in advanced materials science, surface modification, and bioconjugation applications. Its unique molecular structure, featuring a bulky t-butyl group, a reactive secondary amine, and hydrolyzable methoxy-silyl moieties, dictates its performance and handling characteristics. A critical parameter for its effective application is its solubility and stability in various organic solvents. This technical guide provides a comprehensive analysis of the principles governing the solubility of TBAPS, predictive solubility profiles in common organic solvents, and a detailed experimental protocol for quantitative determination. This document is intended for researchers, chemists, and formulation scientists working with this versatile silane.

Introduction to T-Butylaminopropyltrimethoxysilane

T-Butylaminopropyltrimethoxysilane, with the CAS number 174219-86-4, is a bifunctional molecule designed to bridge organic and inorganic materials.[1] Its structure, 2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine, consists of:

-

A Trimethoxysilyl Group: This inorganic-reactive site can undergo hydrolysis and condensation to form strong, covalent siloxane (Si-O-Si) bonds with inorganic substrates like glass, silica, and metal oxides.[2]

-

An Aminopropyl Linker: A flexible three-carbon chain connects the silicon atom to the organic functional group.

-

A T-Butylamino Group: This sterically hindered secondary amine provides the organic functionality, offering a reactive site for covalent bonding with organic polymers (e.g., epoxies, urethanes) while exhibiting unique reactivity and basicity compared to primary amines.

The interplay between the non-polar t-butyl and propyl groups and the polar, reactive amine and methoxysilyl heads defines its solubility and chemical behavior. Understanding these interactions is paramount for developing stable formulations and achieving desired surface modifications.

Physicochemical Principles Governing Solubility

The solubility of TBAPS is not a simple dissolution process but a complex interplay of physical miscibility and chemical reactivity. The guiding principle of "like dissolves like" is a useful starting point, but the reactivity of the trimethoxysilyl group adds a critical dimension.

Molecular Polarity and Intermolecular Forces

TBAPS is an amphiphilic molecule with distinct polar and non-polar regions.

-

Non-Polar Character: The t-butyl group and the propyl chain contribute to its hydrophobic nature, favoring solubility in non-polar solvents like hydrocarbons (e.g., hexane, toluene) through van der Waals interactions.

-

Polar Character: The secondary amine group (-NH-) can participate in hydrogen bonding, both as a donor and an acceptor, enhancing solubility in polar solvents.[3] The trimethoxysilyl group, while less polar than the subsequent silanols, contributes to the polar nature of the molecule.

The Critical Role of Hydrolysis and Condensation

The defining characteristic of alkoxysilanes like TBAPS is their reaction with protic substances, most notably water, but also alcohols.[4] This is not a simple dissolution but a chemical transformation.

-

Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom react with water (even trace amounts present in solvents) or alcohols to form silanol groups (-Si-OH) and liberate methanol as a byproduct.[5] This reaction is catalyzed by acids or bases; the amine functionality in TBAPS can act as a base catalyst for its own hydrolysis.

-

Condensation: The newly formed, highly reactive silanol groups readily condense with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of dimers, oligomers, and eventually insoluble polysiloxane networks (gels).[6]

This reaction pathway means that the "solubility" of TBAPS in protic solvents like alcohols is time-dependent and is more accurately described as a reactive miscibility that leads to instability and precipitation or gelation over time.

Diagram 1: Hydrolysis and Condensation of T-Butylaminopropyltrimethoxysilane

Caption: Reaction pathway of TBAPS in the presence of water.

Predicted Solubility Profile of T-Butylaminopropyltrimethoxysilane

While precise quantitative solubility data for TBAPS is not widely available in the public literature, a reliable qualitative and predictive profile can be constructed based on its molecular structure and the behavior of analogous amino-silanes.

| Solvent Class | Example Solvent | Predicted Solubility | Key Considerations & Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble to Miscible | The alkyl portions of the molecule have strong affinity for non-polar solvents. Solutions are expected to be stable in anhydrous conditions. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble to Miscible | The molecule's polarity is compatible with these solvents. Stability is good, but trace moisture can initiate hydrolysis over time. |

| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Miscible (Reactive) | TBAPS will initially mix well due to hydrogen bonding. However, it will react with the alcohol (alcoholysis) and any water present, leading to instability and eventual gelation. These are poor choices for long-term storage. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble to Miscible | Good solubility is expected due to polarity matching. Anhydrous grades should be used to ensure stability. |

| Water | Deionized Water | Slightly Soluble (Reactive) | The amino group promotes some solubility, but the molecule will rapidly hydrolyze and self-condense, leading to the formation of an insoluble polysiloxane emulsion or precipitate.[5] |

Note: Miscible indicates solubility in all proportions. Soluble indicates a high degree of solubility. Reactive indicates that a chemical reaction occurs between the solute and solvent.

Experimental Protocol for Quantitative Solubility Determination

The absence of published quantitative data necessitates a robust experimental protocol for users to determine the solubility of TBAPS in their specific solvents of interest. The following gravimetric method is adapted from standard laboratory procedures for determining the solubility of liquids.[6][7]

Materials and Equipment

-

T-Butylaminopropyltrimethoxysilane (≥97% purity)

-

Anhydrous grade organic solvents

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials or test tubes with screw caps

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Rotary evaporator or nitrogen blow-down apparatus

-

Drying oven

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add a known volume (e.g., 5.00 mL) of the chosen anhydrous solvent to a clean, dry glass vial. b. Add TBAPS dropwise to the solvent while stirring until a slight, persistent cloudiness or a second liquid phase appears, indicating that the solution is saturated. Then, add a few more drops to ensure an excess of the solute is present. c. Tightly cap the vial to prevent solvent evaporation and ingress of atmospheric moisture. d. Place the vial in a temperature-controlled shaker set to a standard temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

-

Sample Extraction: a. After the equilibration period, let the vial stand undisturbed for at least 2 hours to allow the excess undissolved TBAPS to settle. b. Tare a clean, dry volumetric flask (e.g., 10 mL) on the analytical balance and record its mass (M_flask). c. Carefully withdraw a precise aliquot (e.g., 2.00 mL) of the clear, supernatant liquid from the vial, taking care not to disturb the undissolved layer. d. Transfer this aliquot to the tared volumetric flask and immediately reweigh it to determine the mass of the solution sample (M_solution).

-

Solvent Evaporation and Mass Determination: a. Remove the solvent from the volumetric flask using a rotary evaporator or a gentle stream of dry nitrogen in a fume hood. b. Once the solvent is fully evaporated, place the flask containing the non-volatile TBAPS residue in a drying oven at a moderate temperature (e.g., 60°C) until a constant mass is achieved. c. Allow the flask to cool to room temperature in a desiccator, then weigh it on the analytical balance to get the final mass (M_final).

-

Calculation of Solubility: a. Mass of dissolved TBAPS (M_solute): M_solute = M_final - M_flask b. Solubility (g / 100 mL): Solubility = (M_solute / Volume of aliquot) × 100

Sources

- 1. img.antpedia.com [img.antpedia.com]

- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img.antpedia.com [img.antpedia.com]

- 4. gelest.com [gelest.com]

- 5. store.astm.org [store.astm.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.ws [chem.ws]

An In-depth Technical Guide to the Spectroscopic Characterization of T-Butylaminopropyltrimethoxysilane

Introduction

T-Butylaminopropyltrimethoxysilane (T-BAPS) is a versatile organosilane coupling agent of significant interest in materials science, surface chemistry, and nanotechnology. Its bifunctional nature, featuring a sterically hindered t-butylamino group and a hydrolyzable trimethoxysilyl moiety, allows it to act as a molecular bridge between organic polymers and inorganic substrates. This unique structure facilitates enhanced adhesion, improved mechanical properties, and greater durability in a wide range of applications, including composites, coatings, and surface modifications.

A thorough understanding of the molecular structure and purity of T-BAPS is paramount for its effective application and for ensuring the reproducibility of experimental outcomes. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques that provide detailed insights into the chemical environment of atomic nuclei and the vibrational modes of functional groups, respectively. This guide offers a comprehensive overview of the spectroscopic characterization of T-Butylaminopropyltrimethoxysilane, providing researchers, scientists, and drug development professionals with the necessary tools to confidently identify and assess this important compound.

Molecular Structure and Functional Groups

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of T-Butylaminopropyltrimethoxysilane and identify its key functional groups.

Caption: Molecular structure of T-Butylaminopropyltrimethoxysilane highlighting the key functional groups.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of T-Butylaminopropyltrimethoxysilane will exhibit distinct signals corresponding to the different proton environments.

Predicted ¹H NMR Chemical Shifts and Multiplicities:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-O-CH₃ | 3.5 - 3.6 | Singlet | 9H |

| N-CH₂ (γ) | 2.5 - 2.7 | Triplet | 2H |

| C-CH₂-C (β) | 1.5 - 1.7 | Multiplet | 2H |

| Si-CH₂ (α) | 0.6 - 0.8 | Triplet | 2H |

| C-(CH₃)₃ | 1.0 - 1.2 | Singlet | 9H |

| N-H | 0.8 - 1.5 | Broad Singlet | 1H |

Interpretation of the ¹H NMR Spectrum:

-

Trimethoxysilyl Group (Si-O-CH₃): The nine equivalent protons of the three methoxy groups are expected to appear as a sharp singlet in the downfield region (around 3.5-3.6 ppm) due to the deshielding effect of the adjacent oxygen atoms.

-

t-Butyl Group (C-(CH₃)₃): The nine equivalent protons of the t-butyl group will also produce a sharp singlet, typically found in the upfield region (around 1.0-1.2 ppm).

-

Propyl Chain (α, β, γ-CH₂): The three methylene groups of the propyl chain will show distinct signals. The α-CH₂ protons, being closest to the silicon atom, will be the most upfield (around 0.6-0.8 ppm). The γ-CH₂ protons, adjacent to the nitrogen atom, will be the most downfield (around 2.5-2.7 ppm). The β-CH₂ protons will appear in between these two signals (around 1.5-1.7 ppm). Due to spin-spin coupling with their neighbors, the α- and γ-CH₂ protons are expected to be triplets, while the β-CH₂ protons will likely be a more complex multiplet.

-

Amine Proton (N-H): The amine proton signal is often broad and can appear over a range of chemical shifts (typically 0.8-1.5 ppm). Its integration value will correspond to one proton.

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Si-O-C H₃ | 50 - 52 |

| N-C H₂ (γ) | 48 - 50 |

| C -(CH₃)₃ (quaternary) | 50 - 52 |

| C -(C H₃)₃ | 28 - 30 |

| C-C H₂-C (β) | 22 - 24 |

| Si-C H₂ (α) | 8 - 10 |

Interpretation of the ¹³C NMR Spectrum:

-

Trimethoxysilyl Carbon (Si-O-CH₃): The carbon atoms of the methoxy groups are expected to resonate around 50-52 ppm.

-

t-Butyl Carbons: The quaternary carbon of the t-butyl group will appear around 50-52 ppm, while the three equivalent methyl carbons will be found further upfield at approximately 28-30 ppm.

-

Propyl Chain Carbons: The three carbon atoms of the propyl chain will have distinct chemical shifts. The α-carbon, attached to the silicon, will be the most upfield signal (around 8-10 ppm). The γ-carbon, bonded to the nitrogen, will be the most downfield of the propyl chain carbons (around 48-50 ppm). The β-carbon will resonate at an intermediate chemical shift (around 22-24 ppm).

FTIR Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Characteristic FTIR Absorption Bands:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 (weak, broad) |

| C-H (sp³) | Stretching | 2850 - 2960 |

| Si-O-C | Asymmetric Stretching | 1080 - 1100 (strong, broad) |

| Si-O-C | Symmetric Stretching | ~820 |

| C-N | Stretching | 1100 - 1200 |

| C-H (in t-butyl) | Bending | 1365 and 1390 |

| Si-C | Stretching | ~780 |

Interpretation of the FTIR Spectrum:

-

N-H Stretching: A weak and broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

-

C-H Stretching: Strong absorption bands between 2850 cm⁻¹ and 2960 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the propyl and t-butyl groups.

-

Si-O-C Stretching: A very strong and broad absorption band around 1080-1100 cm⁻¹ is a key characteristic of the asymmetric stretching of the Si-O-C bonds in the trimethoxysilyl group. A weaker symmetric stretch is expected around 820 cm⁻¹.

-

C-N Stretching: A medium intensity band in the 1100-1200 cm⁻¹ region corresponds to the C-N stretching vibration.

-

t-Butyl Bending: The presence of the t-butyl group is often confirmed by two characteristic C-H bending vibrations at approximately 1365 cm⁻¹ and 1390 cm⁻¹.

An In-Depth Technical Guide to T-Butylaminopropyltrimethoxysilane as a Silane Coupling Agent

Prepared by: Gemini, Senior Application Scientist

Abstract

T-Butylaminopropyltrimethoxysilane (CAS No. 174219-86-4) is a bifunctional organosilane that has carved a significant niche in materials science as a versatile coupling agent and surface modifier.[1][2] Its unique molecular architecture, featuring a sterically hindered secondary amine and a hydrolyzable trimethoxysilyl group, enables the formation of durable covalent bonds between disparate materials, namely inorganic substrates and organic polymers.[1] This guide provides a comprehensive technical overview of its core chemistry, mechanism of action, and field-proven applications. We will delve into the causality behind its performance, provide actionable experimental protocols, and present the necessary data for its effective implementation in research and development settings, particularly in the formulation of advanced adhesives, sealants, coatings, and composites.

Physicochemical Properties and Molecular Identity

Understanding the fundamental properties of T-Butylaminopropyltrimethoxysilane is critical for its correct application. The molecule's formal IUPAC name is 2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine.[1][3][4] Its structure is characterized by a propyl linker connecting a silicon atom—bearing three hydrolyzable methoxy groups—to a nitrogen atom that is part of a bulky t-butyl group. This steric hindrance around the amino group influences its reactivity and interaction with polymer backbones.

Diagram 1: Chemical Structure of T-Butylaminopropyltrimethoxysilane

Caption: Molecular structure of T-Butylaminopropyltrimethoxysilane.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 174219-86-4 | [1][3][4] |

| Molecular Formula | C₁₀H₂₅NO₃Si | [1][3] |

| Molecular Weight | 235.40 g/mol | [1][3][4] |

| Appearance | Transparent Liquid | [3] |

| Density | 0.924 g/cm³ | [3] |

| Boiling Point | 98-99 °C @ 3 mmHg | [2][3] |

| Flash Point | 108 °C | [3] |

| Synonyms | N-(t-butyl)-aminopropyltrimethoxysilane, N-tert-Butyl-3-(trimethoxysilyl)propan-1-amine | [1][3][4] |

The Dual-Functionality Mechanism of Action

The efficacy of T-Butylaminopropyltrimethoxysilane as a coupling agent stems from its bifunctional nature.[1][5] It acts as a molecular bridge, with each end of the molecule performing a distinct chemical role.[6]

-

Inorganic-Reactive End (Silane Moiety) : The trimethoxysilyl group is hydrolyzable. In the presence of water (even atmospheric moisture), the methoxy groups (-OCH₃) undergo hydrolysis to form reactive silanol groups (-OH) and methanol as a byproduct.[1][7] These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates like glass, metals, and mineral fillers (e.g., silica, alumina).[1][5][8] This condensation reaction forms stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the coupling agent onto the inorganic surface.[5]

-

Organic-Reactive End (Amino Moiety) : The secondary t-butylamino group projects away from the surface.[5] This functional group provides a reactive site that is compatible with and can form bonds with a variety of organic polymer matrices, such as epoxies, polyurethanes, and nylons.[1] This interaction improves interfacial adhesion, allowing for efficient stress transfer from the polymer matrix to the inorganic reinforcement, which is fundamental to enhancing the mechanical properties of composites.[5][9]

Diagram 2: Mechanism of Silane Coupling

Caption: The three-stage mechanism of T-Butylaminopropyltrimethoxysilane.

Key Applications and Field-Proven Insights

The unique properties of this silane lend it to a variety of industrial and research applications where robust interfacial adhesion is paramount.

Adhesion Promoter in Sealants and Adhesives

T-Butylaminopropyltrimethoxysilane is widely used to enhance the adhesion of silicone-based and other high-performance sealants and adhesives.[2] In polysulfide sealant formulations for aerospace and construction, it improves the coupling characteristics to a wide variety of substrates, ensuring a durable, moisture-resistant bond.[2][10][11] It is also a key component in formulating silane-modified polymers (SMPs), which are valued for providing strong, flexible bonds in automotive and construction applications.[2]

Surface Modification of Fillers and Reinforcements

In the realm of composite materials, the performance is often dictated by the quality of the interface between the filler/reinforcement and the polymer matrix.

-

Glass Fibers: Treating glass fiber surfaces with this silane improves their compatibility and binding ability with polymer matrices.[12] The silane forms a chemical bridge, enhancing the interfacial bond strength, which leads to composites with superior mechanical properties and durability.[13][14]

-

Mineral Fillers: It is highly effective for the surface treatment of mineral fillers like silica and clay.[2] This treatment improves the dispersion of the filler particles within the organic resin, preventing agglomeration and leading to enhanced tensile strength and impact resistance in the final composite material.[5]

Endcapping Agent for Polyurethanes

In advanced polyurethane (PU) systems, N-(n-Butyl)-3-Aminopropyltrimethoxysilane (a closely related secondary aminosilane) is used as an endcapper for isocyanate (NCO)-terminated prepolymers. The secondary amino group reacts efficiently with the NCO groups, creating a silane-terminated polyurethane (SPUR). These SPUR prepolymers can then undergo moisture-induced crosslinking via their trimethoxysilyl ends, forming a stable siloxane network that enhances mechanical properties, water resistance, and UV stability.[15]

Experimental Protocol: Surface Treatment of Glass Substrates

This protocol provides a validated, step-by-step methodology for modifying a glass surface to improve adhesion to an epoxy-based polymer.

Objective: To create a robust, covalently bonded silane layer on a glass slide to promote adhesion.

Materials:

-

T-Butylaminopropyltrimethoxysilane (CAS 174219-86-4)

-

Ethanol/Water solution (95:5 v/v, adjusted to pH 4.5-5.5 with acetic acid)

-

Glass microscope slides

-

Acetone

-

Deionized water

-

Nitrogen gas stream

-

Oven

Diagram 3: Experimental Workflow for Surface Modification

Caption: Step-by-step workflow for treating glass substrates.

Step-by-Step Methodology:

-

Substrate Preparation (Cleaning):

-

Thoroughly clean the glass slides by sonicating them in acetone for 15 minutes, followed by sonication in deionized water for another 15 minutes. This step is critical to remove organic contaminants and ensure a high density of surface hydroxyl groups.

-

Dry the slides completely under a stream of clean, dry nitrogen gas.

-

-

Silane Solution Preparation and Hydrolysis:

-

Prepare a 95:5 (v/v) ethanol/water solvent mixture. Adjust the pH to between 4.5 and 5.5 using a small amount of acetic acid. The slightly acidic condition catalyzes the hydrolysis of the methoxy groups.

-

Add T-Butylaminopropyltrimethoxysilane to the solvent to create a 2% (by weight) solution.

-

Stir the solution for 30-60 minutes to allow for sufficient hydrolysis of the silane, forming the reactive silanol intermediates.

-

-

Application to Substrate:

-

Immerse the cleaned and dried glass slides into the prepared silane solution.

-

Allow the slides to remain in the solution for 2-3 minutes to ensure complete wetting and initial reaction with the surface.

-

-

Rinsing and Curing:

-

Gently remove the slides from the solution and briefly rinse them in a bath of pure ethanol to remove any excess, unbonded silane.

-

Place the slides in an oven and cure at 110-120 °C for 15-30 minutes. The heat facilitates the condensation reaction, driving off water and forming stable Si-O-Si bonds with the glass surface and crosslinking the silane layer.

-

-

Final Surface:

-

After cooling, the slides possess a functionalized surface ready for the application of an organic resin or adhesive. The surface is now chemically primed for strong covalent bonding with the polymer matrix.

-

Safety and Handling

As a reactive chemical intermediate, proper handling of T-Butylaminopropyltrimethoxysilane is essential.

-

Hazards: This substance causes skin irritation and serious eye irritation.[16][17] It may also cause respiratory irritation upon inhalation of vapors.[16][17] A critical consideration is its reaction with water or moisture, which liberates methanol.[16] Methanol is toxic and can affect the central nervous system, with symptoms that may be delayed.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[16][17][18] If ventilation is inadequate, use a NIOSH-certified respirator with an organic vapor/amine gas cartridge.[16][17]

-

Storage and Handling: Store in a tightly closed container in a dry, cool, and well-ventilated area away from moisture, heat, and sources of ignition.[16][18] It is incompatible with acids, alcohols, oxidizing agents, and peroxides.[16][17] Ensure emergency eyewash stations and safety showers are readily accessible.[16][17]

Conclusion

T-Butylaminopropyltrimethoxysilane is a high-performance silane coupling agent whose utility is grounded in its dual-reactivity. By forming a durable, covalent bridge between inorganic and organic materials, it provides a powerful tool for enhancing the performance of composites, adhesives, and coatings. Its correct application, rooted in an understanding of its hydrolysis and condensation chemistry, allows researchers and developers to overcome fundamental interfacial challenges and engineer materials with superior strength, durability, and reliability.

References

-

Gelest, Inc. (n.d.). n-BUTYLAMINOPROPYLTRIMETHOXYSILANE. Retrieved from [Link]

-

MySkinRecipes. (n.d.). t-Butylaminopropyltrimethoxysilane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). T-Butylaminopropyltrimethoxysilane. PubChem Compound Summary for CID 18994466. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Surface Modification with N-Butylaminopropyltrimethoxysilane: Enhancing Material Properties. Retrieved from [Link]

-

Gelest, Inc. (2024, September 12). n-BUTYLAMINOPROPYLTRIMETHOXYSILANE Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Polyurethane Formulations with N-Butylaminopropyltrimethoxysilane. Retrieved from [Link]

-

Gelest, Inc. (2024, October 2). n-BUTYLAMINOPROPYLTRIMETHOXYSILANE Safety Data Sheet. Retrieved from [Link]

-

PPG Industries Australia Pty Ltd. (n.d.). PR-148® Aerospace Sealants Adhesion Promoter. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents Brochure. Retrieved from [Link]

-

theNanoHoldings. (n.d.). Silane Coupling Agents. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in Modifications, Properties, and Practical Applications of Glass Fiber. Retrieved from [Link]

- Google Patents. (n.d.). Surface treatment composition for glass fibers.

-

Bergdahl Associates Inc. (n.d.). PR-188 Sealant Adhesion Promoter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butyltrimethoxysilane. PubChem Compound Summary for CID 70601. Retrieved from [Link]

- Google Patents. (n.d.). US5516843A - Adhesion promoter composition and products.

-

BCD Chemie GmbH. (n.d.). Adhesion promoter. Retrieved from [Link]

-

Souza, J. et al. (2022). Surface modification of glass fiber-reinforced composite posts to enhance their bond strength to resin-matrix cements: an integrative review. Clinical Oral Investigations, 26(1), 95-107. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. t-Butylaminopropyltrimethoxysilane [myskinrecipes.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. T-Butylaminopropyltrimethoxysilane | C10H25NO3Si | CID 18994466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Shin-Etsu Silicone : Silane coupling agents [shinetsusilicone-global.com]

- 7. thenanoholdings.com [thenanoholdings.com]

- 8. Adhesion promoter | BCD Chemie GmbH [bcd-chemie.de]

- 9. n-BUTYLAMINOPROPYLTRIMETHOXYSILANE | [gelest.com]

- 10. anz.ppgaerospacestore.com [anz.ppgaerospacestore.com]

- 11. bergdahl.com [bergdahl.com]

- 12. mdpi.com [mdpi.com]

- 13. data.epo.org [data.epo.org]

- 14. Surface modification of glass fiber-reinforced composite posts to enhance their bond strength to resin-matrix cements: an integrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. s3.amazonaws.com [s3.amazonaws.com]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. fishersci.com [fishersci.com]

Methodological & Application

Application Notes & Protocols: Enhancing Coating Adhesion with T-Butylaminopropyltrimethoxysilane

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Interfacial Bonding

In the realm of high-performance coatings, the durability and protective capacity of a film are fundamentally dictated by its adhesion to the substrate. A coating is only as strong as its bond. Interfacial failure, or delamination, remains a primary mode of coating failure, leading to compromised corrosion protection, aesthetics, and functionality. Organofunctional silanes are a cornerstone technology for mitigating this risk, acting as molecular bridges to form durable, covalent bonds between disparate organic and inorganic materials.[1][2][3]

This document provides a detailed technical guide on the application of T-Butylaminopropyltrimethoxysilane (TBAPTMS), a secondary amino-functional silane, as a high-performance adhesion promoter for a variety of coating systems. Its unique structure, featuring a bulky t-butyl group, offers distinct properties in terms of reactivity and compatibility. We will explore the underlying chemical mechanisms, provide step-by-step application protocols, and detail robust methods for validating performance improvements.

Physicochemical Properties of T-Butylaminopropyltrimethoxysilane

Understanding the fundamental properties of TBAPTMS is essential for its effective and safe implementation in any coating formulation or surface treatment process.

| Property | Value | Source |

| Chemical Name | 2-methyl-N-(3-trimethoxysilylpropyl)propan-2-amine | [4][5] |

| CAS Number | 174219-86-4 | [4][5] |

| Molecular Formula | C10H25NO3Si | [4][5] |

| Molecular Weight | 235.40 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 102 °C at 3.5 mmHg | [6] |

| Density | 0.947 g/cm³ | [6] |

| Refractive Index | 1.4246 | [6] |

The Mechanism of Adhesion Promotion: A Molecular Bridge

The efficacy of TBAPTMS as a coupling agent stems from its bifunctional nature.[7] It possesses two distinct types of reactive groups within one molecule: hydrolyzable trimethoxysilyl groups for bonding to inorganic substrates and a secondary amino group for interaction with the organic coating matrix.[8][9] The process occurs in a multi-step sequence at the interface.

Step 1: Hydrolysis to Active Silanols

The first crucial step is the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom. In the presence of water, these groups react to form reactive silanol groups (Si-OH) and release methanol as a byproduct.[10] This reaction can be catalyzed by acids or bases and is often initiated by ambient moisture or water present in the solvent system.[11]

R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH

Step 2: Condensation and Network Formation

The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups present on the surface of inorganic substrates (like glass, aluminum, or steel) to form stable, covalent M-O-Si bonds (where M = Si, Al, Fe, etc.).[1] Simultaneously, these silanols can condense with each other to form a cross-linked, durable polysiloxane network (Si-O-Si) on the substrate surface.[11]

Caption: The silane acting as a molecular bridge between substrate and coating.

Application Protocols

TBAPTMS can be incorporated either as a surface primer or as an integral additive to the coating formulation. [12][13]The choice depends on the specific application, coating chemistry, and manufacturing process.

Protocol 1: Surface Pre-treatment (Primer)

This method is ideal for achieving the highest level of adhesion, as it ensures the silane is concentrated at the critical substrate-coating interface.

A. Materials Required:

-

T-Butylaminopropyltrimethoxysilane (TBAPTMS)

-

Solvent: Anhydrous Ethanol or Isopropanol

-

Deionized Water

-

Acetic Acid (optional, for pH adjustment)

-

Substrate for coating (e.g., aluminum panels, glass slides)

-

Cleaning solvents (e.g., acetone, isopropanol)

-

Lint-free wipes

-

Beakers, magnetic stirrer, and graduated cylinders

B. Substrate Preparation (Critical Step):

-

Thoroughly degrease the substrate surface by wiping with acetone, followed by isopropanol, to remove all organic contaminants.

-

For metals, a light mechanical abrasion or chemical etching can increase surface area and the number of available hydroxyl groups, further enhancing bonding.

-

Ensure the substrate is completely dry before applying the silane solution. A final rinse with the application solvent (e.g., ethanol) can aid in drying.

C. Silane Primer Solution Preparation (Example: 2% Solution):

-

In a clean, dry beaker, prepare a 95:5 mixture of Ethanol:Deionized Water by volume (e.g., 95 mL Ethanol, 5 mL DI Water).

-

While stirring, slowly add 2 mL of TBAPTMS to the solvent mixture. Caution: Adding silane to water can sometimes cause rapid, uncontrolled hydrolysis. Always add silane to the solvent mixture.

-

If desired, adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid to catalyze hydrolysis.

-

Allow the solution to stir for 30-60 minutes. This "pre-hydrolysis" time allows the silane to convert to its active silanol form. The solution should remain clear. Use the solution within 4-8 hours of preparation.

D. Application and Curing:

-

Apply the silane solution to the prepared substrate using a dip, spray, or wipe method to achieve a uniform, thin film.

-

Allow the solvent to evaporate at ambient temperature for 5-10 minutes.

-

Cure the silane layer to promote condensation and covalent bonding to the substrate. A typical curing cycle is 10-15 minutes at 100-110°C. For heat-sensitive substrates, a longer cure at room temperature (24 hours) can be used.

-

The ideal silane layer is very thin. A thick, cross-linked silane layer can become a weak point and cause adhesion failure within the silane layer itself. [13]5. Apply the final organic coating to the primed and cooled substrate according to the coating manufacturer's specifications.

Protocol 2: Integral Blend Additive

Adding TBAPTMS directly into the coating formulation is a simpler, one-step process.

A. Formulation and Compatibility:

-

The typical loading level for TBAPTMS as an additive is 0.5% to 2.0% based on the total formulation weight.

-

Compatibility testing is crucial. Add the desired amount of TBAPTMS to a small sample of the coating and observe for any signs of instability, such as gelling, precipitation, or significant viscosity changes over 24 hours.

-

Aminosilanes can sometimes react with certain components or accelerate the cure of some resin systems. The bulky t-butyl group on TBAPTMS may moderate this reactivity compared to primary aminosilanes.

B. Incorporation Protocol:

-

It is generally recommended to add the silane during the "let-down" stage of coating manufacturing, after the primary pigment dispersion phase.

-

Add the pre-calculated amount of TBAPTMS slowly to the coating under moderate agitation.

-

Mix for a sufficient time (e.g., 15-30 minutes) to ensure uniform dispersion throughout the batch.

-

Apply the silane-modified coating to the prepared substrate as per standard procedures. The silane will migrate to the interface during application and curing to perform its function.

Performance Validation: A Self-Validating System

To confirm the efficacy of TBAPTMS, adhesion testing is mandatory. The most widely recognized field method is the tape test, governed by ASTM D3359. [14][15][16][17][18]This test provides a quantitative rating for the adhesion of a coating to its substrate.

Protocol: Adhesion Testing via ASTM D3359

A. Equipment:

-

Cutting Tool: Sharp razor blade, scalpel, or a specialized cross-hatch cutter with multiple blades. [14]* Pressure-Sensitive Tape: Use tape specified by the standard for consistent results.

-

Illuminated Magnifier.

B. Procedure (Method B - Cross-Cut for films < 125 µm): [14][16]1. Select a representative area on the cured coating film. 2. Make six parallel cuts through the film to the substrate using the cutting tool. 3. Rotate the panel 90 degrees and make a second set of six parallel cuts, creating a cross-hatch lattice pattern. [15]4. Gently brush the area to remove any detached flakes of coating. 5. Apply a piece of the specified pressure-sensitive tape over the lattice and smooth it down firmly with a finger or eraser to ensure good contact. 6. Wait approximately 90 seconds, then rapidly pull the tape off at an angle as close to 180° as possible. [16] C. Interpretation of Results: Visually inspect the grid area for any removed coating and classify the adhesion according to the ASTM scale.

| Classification | % Area Removed | Description |

| 5B | 0% | The edges of the cuts are completely smooth; none of the squares of the lattice is detached. |

| 4B | < 5% | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. |

| 3B | 5-15% | Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice. |

| 2B | 15-35% | The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice. |

| 1B | 35-65% | The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65%. |

| 0B | > 65% | Flaking and detachment worse than Grade 1. |

Sample Data & Expected Outcomes

A well-formulated system incorporating TBAPTMS should demonstrate a significant improvement in adhesion, especially after exposure to harsh conditions (e.g., water immersion or salt spray).

| Sample ID | Dry Adhesion (ASTM D3359) | Wet Adhesion (After 24h Water Immersion) |

| Control (No Silane) | 5B | 1B |

| Protocol 1 (2% TBAPTMS Primer) | 5B | 4B |

| Protocol 2 (1% TBAPTMS Additive) | 5B | 3B |

Safety Precautions

-

T-Butylaminopropyltrimethoxysilane is irritating to the skin and eyes. [19]* Upon hydrolysis, this material liberates methanol, which is toxic and can affect the central nervous system. [19]* Always handle this chemical in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before use. [19]

References

-

HVC. (2024). Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. Available at: [Link]

-

HVC. (2024). Explaining ASTM D3359 Adhesion Testing for Conformal Coatings(1). Available at: [Link]

-

ASTM International. (2023). D3359 - 23 Standard Test Methods for Rating Adhesion by Tape Test. Available at: [Link]

-

Siltech Corporation. (n.d.). One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. Available at: [Link]

-

ChemQuest. (n.d.). ASTM Tape Adhesion Testing: The Tape Conundrum. Available at: [Link]

-

The ANSI Blog. (n.d.). ASTM D3359-23: Tape Test Methods for Measuring Adhesion. Available at: [Link]

-

Dow Corning. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. Available at: [Link]

-

IMPAG. (2025). Organofunctional silanes in the application of coatings. Available at: [Link]

-

TechConnect Briefs. (n.d.). Novel Organofunctional Silane Coatings on Silica-Coated Ti. Available at: [Link]

-

Andre, J. S., et al. (2022). Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces. Langmuir. Available at: [Link]

-

PubMed. (2022). Molecular Interactions between Amino Silane Adhesion Promoter and Acrylic Polymer Adhesive at Buried Silica Interfaces. Available at: [Link]

-

Prospector Knowledge Center. (2022). Adhesion Promoters 101. Available at: [Link]

-

Gantrade Corporation. (n.d.). Organofunctional Silanes for Paint & Coatings Applications. Available at: [Link]

-

SEDICI. (n.d.). Silane as adhesion promoter in damaged areas. Available at: [Link]

-